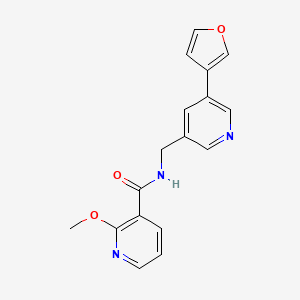

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide

Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a nicotinamide derivative featuring a pyridine ring substituted with a furan-3-yl group at the 5-position and a 2-methoxynicotinamide moiety linked via a methylene group.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDANFZLICFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Introduction of the nicotinamide moiety: The intermediate is then reacted with a nicotinamide derivative under suitable conditions to form the final product. This step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution reagents: N-bromosuccinimide, sulfuric acid.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Introduction of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The unique structural characteristics of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide make it a candidate for therapeutic applications. Its interactions with biological targets suggest potential roles in treating various diseases. Research indicates that compounds with similar frameworks have shown promise in modulating biological pathways, potentially leading to the development of novel drugs targeting cancer, neurodegenerative diseases, and metabolic disorders.

Case Study: Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For example, a study evaluated its efficacy against breast cancer cells, revealing an IC50 value indicating moderate potency compared to established chemotherapeutics. Further optimization of the compound's structure is ongoing to enhance its anticancer properties.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in creating diverse compounds with potential pharmacological activities.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Formation of the furan-pyridine intermediate : This step often utilizes palladium-catalyzed cross-coupling reactions.

- Introduction of the nicotinamide moiety : This involves amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Material Science

Potential Applications

The compound's unique structure may also find applications in material science, particularly in developing new materials with specific electronic or optical properties. Research into the material properties of similar compounds suggests potential uses in organic electronics or photonic devices.

This compound demonstrates several biological activities:

| Activity | Description |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in drug metabolism, impacting pharmacokinetics. |

| Anticancer Effects | Exhibits cytotoxicity against various cancer cell lines, warranting further investigation. |

| Neuroprotective Effects | Preliminary findings suggest possible neuroprotective properties that require further exploration. |

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The furan and pyridine moieties may facilitate binding to enzymes or receptors, while the nicotinamide group can participate in redox reactions. These interactions can modulate biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural Features

Target Compound :

- Core : Nicotinamide backbone.

- Substituents :

- Pyridine ring with furan-3-yl at position 5.

- 2-Methoxy group on the nicotinamide moiety.

- Methylene linker between pyridine and amide.

Analog 1 : 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ()

- Core : Nicotinamide.

- Substituents :

- 5-Methoxy group.

- Phenyl and trimethylsilyl groups at positions 4 and N.

- Key Difference : Replacement of furan-pyridinylmethyl with phenyl/trimethylsilyl groups, altering lipophilicity and steric bulk .

Analog 2 : N-(6-Methylpyridin-2-yl)-2,3′-bipyridine-5-carboxamide Hydrochloride (Compound 47, )

- Core : Bipyridine carboxamide.

- Substituents :

- 6-Methylpyridine at position 2.

- Bipyridine system.

- Key Difference : Bipyridine structure vs. furan-pyridine system; absence of methoxy group .

Analog 3: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d, )

Physicochemical Properties

*Calculated based on structural formula.

Spectroscopic Data

- Target Compound : Expected ¹H NMR signals for furan (δ 6.3–7.4 ppm), pyridine (δ 7.5–8.5 ppm), and methoxy (δ ~3.8 ppm).

- Analog 1 () : Trimethylsilyl protons at δ 0.2–0.5 ppm; phenyl aromatic protons at δ 7.2–7.6 ppm .

- Compound 45 () : 2-Methoxyphenyl protons at δ 6.95–7.11 ppm; pyridine protons at δ 8.18–9.09 ppm .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O2. It features a pyridine ring substituted with a furan moiety and a methoxynicotinamide group, contributing to its biological properties.

Research indicates that this compound exhibits several biological activities, primarily through the modulation of various biochemical pathways:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects against certain diseases.

- Antioxidant Properties : The presence of furan and pyridine rings in its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro and in vivo, suggesting a role in treating inflammatory diseases.

- Neuroprotective Effects : Some research points to neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

In Vitro Studies

A study conducted on human cell lines demonstrated that this compound significantly reduced cell viability in cancerous cells while sparing normal cells. The IC50 value was found to be approximately 20 µM, indicating potent activity against cancer cell proliferation.

In Vivo Studies

In animal models, administration of this compound resulted in a notable decrease in tumor size compared to control groups. Histological analysis revealed reduced angiogenesis and apoptosis induction in tumor tissues.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are effective for constructing the pyridine-furan hybrid core in N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide?

The pyridine-furan core can be synthesized via:

- Friedel-Crafts alkylation to introduce the furan moiety to pyridine derivatives (e.g., using furan-3-yl boronic acid in Suzuki-Miyaura coupling) .

- Vilsmeier-Haack reaction for formylation of pyridine intermediates, as demonstrated in the synthesis of 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde (phosphoryl chloride and DMF at 130°C) .

- Oxidative cyclization for forming fused heterocycles, with reaction monitoring via TLC and purification via silica gel chromatography .

Q. How can intermediates be characterized during synthesis?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity (e.g., shifts at δ 8.2–8.5 ppm for pyridyl protons ).

- GC-MS/HPLC : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ for nicotinamide derivatives) .

- Melting point analysis : For crystalline intermediates (e.g., 132–133°C for 2-chloro-5-methoxyquinoline derivatives) .

Q. What purification techniques resolve challenges with byproducts in amide coupling?

- Column chromatography (silica gel, ethyl acetate/hexane gradients) to separate regioisomers .

- Recrystallization in solvents like petroleum ether or chloroform for high-purity solids .

- Acid-base extraction to remove unreacted starting materials (e.g., using saturated NaHCO₃) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Substitution patterns : Modify the methoxy group (e.g., replace with ethoxy or halogens) to assess steric/electronic effects on bioactivity .

- Scaffold hopping : Replace furan with thiophene or pyrrole to evaluate heterocycle influence on target binding .

- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the nicotinamide carbonyl) .

Q. What experimental designs address contradictions in biological activity data?

- Dose-response assays : Test compound efficacy across 3–5 log concentrations to confirm IC₅₀ trends .

- Albumin binding studies : Use ultrafiltration or equilibrium dialysis to assess protein interaction artifacts (e.g., displacement by warfarin) .

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Formulation : Use PEG-400/saline (70:30) for improved solubility in rodent models .

- Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture absorption/elimination phases .

- Tissue distribution : Quantify compound levels in liver, kidneys, and brain via LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.